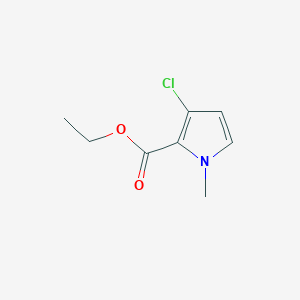

Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC15981978

Molecular Formula: C8H10ClNO2

Molecular Weight: 187.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10ClNO2 |

|---|---|

| Molecular Weight | 187.62 g/mol |

| IUPAC Name | ethyl 3-chloro-1-methylpyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C8H10ClNO2/c1-3-12-8(11)7-6(9)4-5-10(7)2/h4-5H,3H2,1-2H3 |

| Standard InChI Key | PMNDIVFQJVONBO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C=CN1C)Cl |

Introduction

Nomenclature and Structural Characteristics

Chemical Identity and CAS Registry Numbers

Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is associated with multiple CAS registry numbers, including 1478503-37-5 and 1213648-73-7 . This discrepancy likely arises from differences in synthesis routes or supplier-specific registrations. The compound’s IUPAC name, ethyl 3-chloro-1-methylpyrrole-2-carboxylate, unambiguously defines its structure: a pyrrole ring with substituents at positions 1 (methyl), 2 (ethoxycarbonyl), and 3 (chlorine) .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 187.62 g/mol | |

| Exact Mass | 187.0408 g/mol | |

| LogP (Partition Coefficient) | 2.02 (estimated) |

The compound’s planar structure facilitates π-π interactions, making it a versatile intermediate in heterocyclic chemistry .

Synthesis and Optimization

Chlorination Strategies

A practical synthesis route involves the chlorination of pyrrole precursors using N-chlorosuccinimide (NCS). For example, ethyl 1-methyl-1H-pyrrole-2-carboxylate can be chlorinated at position 3 using NCS in dichloromethane at room temperature, yielding the target compound in moderate to high purity . This method avoids laborious chromatographic separations required in earlier approaches .

Table 2: Representative Synthesis Protocol

| Step | Reagent/Condition | Outcome |

|---|---|---|

| 1 | NCS, CHCl, r.t., 12 hrs | Chlorination at position 3 |

| 2 | Crystallization from CHCl | Isolation of pure product (61% yield) |

Friedel-Crafts Acylation Alternatives

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane . Stability studies recommend storage at 2–8°C in moisture-free environments to prevent hydrolysis of the ester moiety .

| Parameter | Recommendation |

|---|---|

| Storage Temperature | 2–8°C (short-term), -20°C (long-term) |

| Stability | Stable for 6 months at -80°C |

Spectroscopic Data

While explicit spectroscopic data (e.g., -NMR, IR) are unavailable in the provided sources, analogous pyrrole derivatives display characteristic signals:

Applications in Medicinal Chemistry

Antibacterial Agents

Halogenated pyrroles are key scaffolds in developing bacterial DNA gyrase inhibitors. Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate serves as a precursor to nanomolar inhibitors targeting the ATP-binding site of Staphylococcus aureus gyrase B . The chlorine atom enhances target binding via hydrophobic interactions, while the ester group allows further functionalization .

Drug Discovery Building Blocks

The compound’s modular structure enables diversification:

-

Amidation: The ethyl ester can be hydrolyzed to a carboxylic acid for coupling with amines.

-

Cross-Coupling: Palladium-catalyzed reactions introduce aryl or heteroaryl groups at position 4 or 5 .

Future Directions

Synthetic Biology Applications

Recent advances in enzymatic halogenation could enable greener synthesis routes using haloperoxidases or flavin-dependent halogenases .

Targeted Drug Delivery

Conjugation with nanoparticle carriers may improve the bioavailability of pyrrole-based therapeutics, reducing off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume